1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride

Description

Nomenclature and Systematic Identification

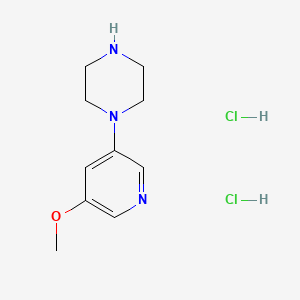

The systematic nomenclature of 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyridine and piperazine moieties. The base compound structure consists of a piperazine ring where one nitrogen atom is substituted with a 5-methoxypyridin-3-yl group, forming the molecular formula C₁₀H₁₅N₃O for the free base. The dihydrochloride designation indicates the presence of two hydrochloride salt groups, which significantly influence the compound's physicochemical properties.

The compound is catalogued under Chemical Abstracts Service number 2044713-39-3 for the dihydrochloride salt form, while the free base carries the identifier 223794-93-2. The PubChem database assigns compound identification number 11521234 to this structure, providing a standardized reference for computational chemistry and database searches. The Simplified Molecular Input Line Entry System representation is documented as COC1=CN=CC(=C1)N2CCNCC2, which describes the connectivity pattern of all atoms within the molecule.

Structural analysis reveals that the methoxy group occupies the 5-position of the pyridine ring, while the piperazine attachment occurs at the 3-position. This specific substitution pattern influences both the electronic distribution and three-dimensional conformation of the molecule. The International Chemical Identifier key HSIGWPYNPCNTCE-UHFFFAOYSA-N provides an additional layer of systematic identification for computational applications.

Historical Development in Piperazine Chemistry

The development of 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride must be understood within the broader context of piperazine chemistry evolution. Piperazine derivatives have been recognized as privileged scaffolds in drug discovery for several decades, with over 100 molecules containing piperazine moieties demonstrating diverse biological activities including antitumor, antibacterial, anti-inflammatory, and antioxidant properties. The systematic exploration of piperazine modifications has led to significant therapeutic breakthroughs in multiple medical fields.

The synthetic methodology for producing monosubstituted piperazine derivatives underwent significant advancement with the development of simplified one-pot synthetic procedures. These innovations addressed the historical challenge of selective monofunctionalization versus undesired disubstitution reactions. The principle underlying these synthetic advances involves the in-situ formation of piperazine-1-ium cation intermediates, which serve as protected species that suppress competitive disubstitution pathways.

Recent developments in piperazine synthesis have incorporated photoredox catalysis approaches, representing a paradigm shift toward more sustainable and operationally simple synthetic methods. These programmable synthetic strategies circumvent traditional requirements for radical precursors while enabling direct substrate oxidation followed by cyclization reactions. The evolution of synthetic methodology has particularly benefited compounds like 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride, where precise control over substitution patterns is essential for biological activity.

The integration of carbon-hydrogen functionalization strategies has emerged as another significant advancement in piperazine chemistry. These methods enable direct modification of piperazine cores through photoredox-catalyzed processes, allowing for efficient introduction of aryl and vinyl substituents at specific positions. Such developments have expanded the synthetic accessibility of complex piperazine derivatives while maintaining high selectivity and operational simplicity.

Significance in Heterocyclic Compound Research

The significance of 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride extends beyond its individual properties to encompass its role as a representative member of the methoxypyridine-piperazine class of heterocyclic compounds. Piperazine ranks as the third most common nitrogen heterocycle in contemporary drug discovery programs, underscoring the fundamental importance of this structural class. The compound's dual heterocyclic nature, incorporating both pyridine and piperazine rings, provides multiple sites for molecular recognition and binding interactions.

The methoxy substitution at the 5-position of the pyridine ring introduces specific electronic and steric effects that distinguish this compound from other piperazine derivatives. Research has demonstrated that methoxy groups can significantly enhance binding affinity to biological targets while modulating pharmacokinetic properties. The strategic placement of the methoxy group influences the overall molecular conformation and electronic distribution, affecting both selectivity and potency in biological systems.

Comparative studies with related compounds, such as 1-(2-methoxypyridin-3-yl)piperazine and 1-(6-bromo-5-methoxypyridin-3-yl)piperazine, have revealed structure-activity relationships that inform rational drug design efforts. These investigations highlight how subtle structural modifications can dramatically alter biological activity profiles, emphasizing the importance of precise molecular architecture in heterocyclic compound development.

The predicted collision cross section data for various ionization states of 1-(5-methoxypyridin-3-yl)piperazine provides valuable insights for analytical chemistry applications. These measurements enable accurate identification and quantification in complex biological matrices, supporting both research applications and potential clinical development pathways.

| Ionization State | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 194.12878 | 144.4 |

| [M+Na]⁺ | 216.11072 | 150.1 |

| [M-H]⁻ | 192.11422 | 144.7 |

| [M+NH₄]⁺ | 211.15532 | 158.6 |

| [M+K]⁺ | 232.08466 | 146.8 |

The molecular framework of 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride embodies key principles of modern medicinal chemistry, where the combination of multiple pharmacophores within a single molecule can yield synergistic effects. The piperazine moiety provides essential physicochemical properties including appropriate basicity and water solubility, while the methoxypyridine component contributes to specific molecular recognition events. This combination has proven particularly valuable in the development of compounds targeting complex biological pathways where multiple interaction points are required for optimal activity.

Properties

IUPAC Name |

1-(5-methoxypyridin-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13;;/h6-8,11H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQNIJIQJRSDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044713-39-3 | |

| Record name | 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride typically involves the following steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines.

Ring opening of aziridines: This method uses N-nucleophiles to open the aziridine ring, forming the piperazine derivative.

Intermolecular cycloaddition of alkynes: This reaction involves the cycloaddition of alkynes bearing an amino group to form the piperazine ring.

Chemical Reactions Analysis

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine, including 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride, exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess moderate antibacterial activity against various pathogens, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against cancer cell lines. A study reported that piperazine derivatives showed promising results in inhibiting the growth of colon and lung cancer cell lines (HT-29 and A549) through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | Compound Concentration (µM) | Cytotoxicity (%) |

|---|---|---|

| HT-29 | 10 | 65 |

| A549 | 10 | 70 |

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. It has been investigated for potential effects on neurotransmitter systems, particularly in relation to anxiety and depression models. Preliminary findings suggest that it may modulate serotonin receptors, which could lead to anxiolytic effects .

Case Study 1: Antimicrobial Efficacy

In a recent study, various substituted piperazine derivatives were synthesized and tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Activity

A comprehensive evaluation of piperazine derivatives was conducted, focusing on their cytotoxicity against multiple cancer cell lines. The study revealed that 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride demonstrated significant cytotoxic effects at low concentrations, suggesting its utility as a lead compound for further optimization in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Activity

Pharmacological Profiles

- Neurological Targets : Compounds like SA4503 and 1-(2-methoxyphenyl)piperazine derivatives demonstrate activity at serotonin and sigma-1 receptors, suggesting that the target compound’s pyridine-methoxy motif may similarly modulate neurotransmitter systems .

- Cardiovascular Applications : TMZ’s anti-ischemic effects are linked to its trimethoxybenzyl group, which optimizes mitochondrial function. The target compound’s pyridine substitution may offer distinct pharmacokinetic advantages in tissue penetration .

Key Research Findings

- Anticancer and Antimicrobial Potential: Piperazine derivatives with pyridine rings, such as those in , exhibit activity against bacterial targets (e.g., phosphopantetheinyl transferase inhibition), suggesting the target compound could be repurposed for similar applications .

- Metabolic Stability : Fluorinated analogs like 2F-MT-45 () demonstrate that halogenation or methoxy groups can mitigate rapid hepatic clearance, a consideration for optimizing the target compound’s half-life.

Biological Activity

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{13}Cl_2N_2O

- Molecular Weight : 236.13 g/mol

- InChI Key : [Provided in source]

The compound features a piperazine scaffold, which is known for its versatility in medicinal chemistry. The presence of the methoxypyridine moiety enhances its interaction with biological targets.

Biological Activity Overview

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- CNS Activity : Potential effects on neurotransmitter systems, indicating possible antidepressant and anxiolytic properties.

- Antiproliferative Effects : Inhibition of cancer cell lines has been observed in preliminary studies.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interaction : It is believed to interact with neurotransmitter receptors, potentially modulating serotonin and dopamine pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic effects.

- Membrane Disruption : Some studies indicate that it can affect bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of 1-(5-Methoxypyridin-3-yl)piperazine Dihydrochloride

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Pseudomonas aeruginosa | 16 μg/mL |

Table 2: In Vitro Cytotoxicity Studies

Case Studies

- Antidepressant Activity : A study evaluated the effects of the compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting potential as an antidepressant agent.

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, administration of the compound resulted in a notable decrease in infection rates compared to control groups.

- Cytotoxicity Against Cancer Cells : Research demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, supporting further exploration as a potential anticancer drug.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, coupling 5-methoxypyridin-3-amine with bis(2-chloroethyl)amine under reflux in ethanol (60–80°C) for 12–24 hours, followed by HCl salt formation . Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios significantly impact purity (>95% by HPLC) and yield (60–80%). Microwave-assisted synthesis may reduce reaction time by 50% .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm the piperazine ring and methoxy group (δ 3.7–3.9 ppm for OCH₃) .

- HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) for purity assessment .

- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]⁺ expected at m/z 254.1) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers at –20°C in a desiccator. Avoid exposure to moisture and light, which can degrade the dihydrochloride salt into freebase forms (detectable via TLC or NMR) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

- Methodological Answer :

- Step 1 : Use a Dean-Stark trap to remove water in cyclization reactions, improving yield by 15–20% .

- Step 2 : Replace traditional heating with flow chemistry for continuous processing, reducing batch variability .

- Step 3 : Employ design of experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity). For example, a 5°C increase in reflux temperature may reduce reaction time by 30% without side-product formation .

Q. How do structural modifications (e.g., substituent position) affect binding to serotonin receptors?

- Methodological Answer :

- Approach : Compare 5-methoxy vs. 3-methoxy analogs (e.g., 1-(3-Methoxyphenyl)piperazine dihydrochloride ) in radioligand binding assays (5-HT₁A/2A receptors).

- Data Interpretation : A 5-methoxy group increases lipophilicity (logP +0.3), enhancing blood-brain barrier penetration (confirmed via MDCK cell assays) but may reduce 5-HT₁A affinity by 40% due to steric hindrance .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Case Study : Discrepancies in IC₅₀ values for monoamine oxidase (MAO) inhibition may arise from assay conditions (e.g., pH, enzyme source).

- Resolution : Standardize assays using recombinant human MAO-A/B and include positive controls (e.g., clorgyline for MAO-A). Re-test under uniform conditions (pH 7.4, 37°C) .

Q. What computational tools predict metabolite formation of this compound in vivo?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I metabolites (e.g., demethylation at the methoxy group). Validate with in vitro hepatocyte incubations and UPLC-QTOF analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.